An In-Depth Technical Guide to 2-Chloro-5-fluorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-5-fluorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-fluorophenylhydrazine hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis protocols, critical applications, and essential safety procedures, offering field-proven insights to maximize its utility in the laboratory.
Introduction: A Versatile Synthon in Modern Medicinal Chemistry
2-Chloro-5-fluorophenylhydrazine hydrochloride is a substituted aromatic hydrazine of significant interest in the synthesis of complex heterocyclic systems.[1] Hydrazine derivatives are foundational synthons, particularly for constructing nitrogen-containing scaffolds that form the core of numerous biologically active molecules.[2] The specific substitution pattern of this compound—a chlorine atom at the 2-position and a fluorine atom at the 5-position—offers distinct advantages in drug design. The presence and position of these halogens can profoundly influence a molecule's electronic properties, metabolic stability, and ability to permeate biological membranes, making it a valuable tool for structure-activity relationship (SAR) studies.[1] Its primary application lies in the renowned Fischer indole synthesis, a robust method for creating indole derivatives, which are pivotal scaffolds in pharmaceuticals and agrochemicals.[3][4] This guide serves as a practical resource for harnessing the full potential of this versatile reagent.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.[5] Key data for 2-Chloro-5-fluorophenylhydrazine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 502496-25-5 | [6][7][8] |
| Molecular Formula | C₆H₆ClFN₂ · HCl (or C₆H₇Cl₂FN₂) | [6][8] |
| Molecular Weight | 197.04 g/mol | [6][8] |
| Appearance | White to light yellow or orange powder/crystals | [9] |
| Melting Point | Data not consistently available; related compounds melt with decomposition in the 200-205 °C range. | [9][10][11] |
| Purity | Typically available in ≥97% or ≥98% purity. | [6][8] |
Note: Specific properties like melting point can vary between batches and suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.
Synthesis and Key Reactivity
The standard industrial synthesis of substituted phenylhydrazines involves a multi-step process beginning with the corresponding aniline.[12] This pathway ensures high purity and yield, which are critical for subsequent reactions.
General Synthetic Pathway
The synthesis typically proceeds via the diazotization of 2-chloro-5-fluoroaniline, followed by reduction of the resulting diazonium salt.
Caption: General synthesis of the title compound.
Causality Behind the Method:
-
Diazotization: Reacting the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt (-N₂⁺). This group is an excellent leaving group, making it susceptible to nucleophilic substitution or reduction.[5]
-
Reduction: The diazonium salt is then reduced. Common reducing agents include sodium sulfite or stannous chloride.[12] This step replaces the diazonium group with the hydrazine moiety (-NHNH₂).
-
Salification & Isolation: The resulting free base is often treated with hydrochloric acid to precipitate the more stable and crystalline hydrochloride salt, which can be easily isolated by filtration.[13]
Core Reactivity: The Fischer Indole Synthesis
The most prominent application of 2-chloro-5-fluorophenylhydrazine hydrochloride is the Fischer indole synthesis. This powerful, acid-catalyzed reaction produces an indole ring from a phenylhydrazine and an aldehyde or ketone.[3][14]
Caption: Key mechanistic stages of the Fischer indole synthesis.
Mechanism Explained:
-
Hydrazone Formation: The reaction begins with the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[4]
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine. This intermediate then undergoes a key[7][7]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond.[3][15]
-
Cyclization and Elimination: The resulting di-imine intermediate rearomatizes, cyclizes, and finally eliminates a molecule of ammonia (NH₃) to yield the stable, aromatic indole ring.[4]
Experimental Protocol: Fischer Indole Synthesis of 7-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol provides a validated method for synthesizing a carbazole derivative, a common scaffold in drug discovery, using the title compound.
Materials:
-
2-Chloro-5-fluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1.0 equivalent of 2-Chloro-5-fluorophenylhydrazine hydrochloride in glacial acetic acid.
-
Addition of Ketone: Add 1.1 equivalents of cyclohexanone to the suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture slowly into a beaker of ice water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Self-Validation: The success of the synthesis is validated by the precipitation of the product upon quenching in water and confirmed by characterization (e.g., NMR, MS) and a sharp melting point of the purified solid. The choice of acetic acid serves as both the solvent and a Brønsted acid catalyst, simplifying the reaction setup.[14]
Safety, Handling, and Storage
Proper handling of chemical reagents is crucial for laboratory safety. 2-Chloro-5-fluorophenylhydrazine hydrochloride is classified as a hazardous substance.
Hazard Identification:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[16][17][18]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[17][19]
-
Carcinogenicity: May pose a cancer hazard based on animal data for related hydrazine compounds.[16]
Recommended Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[18][19] Ensure that eyewash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[16]
-
-
Handling: Avoid creating dust.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] It is advisable to store under an inert gas atmosphere as some hydrazines can be sensitive to air and moisture.[18]
Spill & Disposal:
-
In case of a spill, prevent dust formation.[16] Sweep up the material and place it into a suitable, labeled container for disposal.[17]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
2-Chloro-5-fluorophenylhydrazine hydrochloride is a high-value synthetic intermediate with a well-established role in the construction of indole-containing molecules. Its halogenated structure provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. By understanding its physicochemical properties, mastering its application in cornerstone reactions like the Fischer indole synthesis, and adhering to strict safety protocols, researchers can effectively and safely leverage this compound to advance their discovery programs.
References
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Sunway Pharm Ltd. (2-Chloro-5-fluorophenyl)hydrazine hydrochloride - CAS:502496-25-5. Available from: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]
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PubChem. (n.d.). (2-Chloro-5-fluorophenyl)hydrazine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (n.d.). EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available from: [Link]
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MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available from: [Link]
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
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PubChem. (n.d.). 2-Fluorophenylhydrazine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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Organic Syntheses. (n.d.). Phenylhydrazine Hydrochloride. Org. Synth. Coll. Vol. 1, p.442 (1941); Vol. 4, p.75 (1925). Available from: [Link]
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HDH Instruments. (n.d.). 2-Chloro-5-fluorophenylhydrazine HCl, min 98%, 100 grams. Available from: [Link]
-
National Institutes of Health. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Available from: [Link]
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